molecular formula C7H7NOS B1419442 2-Cyclopropylthiazole-4-carbaldehyde CAS No. 1178283-83-4

2-Cyclopropylthiazole-4-carbaldehyde

Cat. No.: B1419442
CAS No.: 1178283-83-4
M. Wt: 153.2 g/mol
InChI Key: KMXDXOWGZAQHTH-UHFFFAOYSA-N
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Description

2-Cyclopropylthiazole-4-carbaldehyde is an organic compound with the molecular formula C7H7NOS. It is a thiazole derivative characterized by a cyclopropyl group attached to the thiazole ring and an aldehyde functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with α-bromoacetaldehyde diethyl acetal, followed by cyclization with thiourea to form the thiazole ring. The final step involves oxidation to introduce the aldehyde group.

Industrial Production Methods: the synthesis generally follows similar steps as laboratory methods, with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylthiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropylthiazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylthiazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and thiazole functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

  • 2-Cyclopropylthiazole-4-carboxylic acid
  • 2-Cyclopropylthiazole-4-methanol
  • 2-Cyclopropyl-1,3-thiazole

Comparison: 2-Cyclopropylthiazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its carboxylic acid and alcohol counterparts. The aldehyde group allows for specific reactions, such as nucleophilic addition and condensation, which are not possible with the carboxylic acid or alcohol derivatives .

Properties

IUPAC Name

2-cyclopropyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXDXOWGZAQHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178283-83-4
Record name 2-cyclopropyl-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(chloromethyl)-2-cyclopropylthiazole (3.0 g, 17.2 mmol) in DMSO (10 mL) was charged MnO2 (1.5 g, 17.2 mmol). The mixture was heated to 100° C. overnight, cooled to room temperature and diluted with EtOAc (30 mL). The mixture was filtered through Celite and washed with EtOAc (3×30 mL). The combined organic layer was washed with brine (3×40 mL) and concentrated. The residue was purified by silica gel chromatography using 2 to 5% EtOAc in hexane to afford the title compound (1.0 g, 38%) as a light brown oil, which solidified upon standing in a refrigerator overnight. 1H NMR (400 MHz, CDCl3) δ 9.91 (s, 1H), 7.93 (s, 1H), 2.36 (m, 1H), 1.20 (m, 2H), 1.16 (m, 2H). MS (ES) m/z 154.1 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylthiazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylthiazole-4-carbaldehyde
Reactant of Route 3
2-Cyclopropylthiazole-4-carbaldehyde
Reactant of Route 4
2-Cyclopropylthiazole-4-carbaldehyde
Reactant of Route 5
2-Cyclopropylthiazole-4-carbaldehyde
Reactant of Route 6
2-Cyclopropylthiazole-4-carbaldehyde

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